3-({4,6-Dioxo-5-phenyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}methyl)benzonitrile
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Overview
Description
Reagents: Benzonitrile, base.
Conditions: Nucleophilic substitution reaction.
Reaction: Formation of the final compound by attaching the benzonitrile group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({4,6-Dioxo-5-phenyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}methyl)benzonitrile typically involves multi-step organic reactions
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Step 1: Synthesis of Pyrrolo[3,4-c]pyrrole Core
Reagents: Starting materials such as diethyl malonate and aniline.
Conditions: Reflux in ethanol with a catalytic amount of piperidine.
Reaction: Formation of the pyrrolo[3,4-c]pyrrole core through cyclization.
Chemical Reactions Analysis
Types of Reactions
3-({4,6-Dioxo-5-phenyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}methyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles or electrophiles in the presence of a suitable base or acid.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing existing ones.
Scientific Research Applications
3-({4,6-Dioxo-5-phenyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}methyl)benzonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-({4,6-Dioxo-5-phenyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}methyl)benzonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
3-({4,6-Dioxo-octahydropyrrolo[3,4-c]pyrrol-2-yl}methyl)benzonitrile: Lacks the phenyl group, resulting in different chemical and biological properties.
3-({4,6-Dioxo-5-phenyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}methyl)benzamide: Contains an amide group instead of a nitrile group, leading to different reactivity and applications.
Uniqueness
3-({4,6-Dioxo-5-phenyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}methyl)benzonitrile is unique due to its specific combination of functional groups and structural features. This uniqueness contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C20H17N3O2 |
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Molecular Weight |
331.4 g/mol |
IUPAC Name |
3-[(4,6-dioxo-5-phenyl-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrol-2-yl)methyl]benzonitrile |
InChI |
InChI=1S/C20H17N3O2/c21-10-14-5-4-6-15(9-14)11-22-12-17-18(13-22)20(25)23(19(17)24)16-7-2-1-3-8-16/h1-9,17-18H,11-13H2 |
InChI Key |
JZIUXJCCBRPODW-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C(CN1CC3=CC(=CC=C3)C#N)C(=O)N(C2=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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